(+)-Benzotetramisole discovery and history
(+)-Benzotetramisole discovery and history
An In-depth Technical Guide to the Discovery and History of (+)-Benzotetramisole
Introduction
(+)-Benzotetramisole (BTM), a chiral isothiourea, has emerged as a powerhouse in the field of asymmetric organocatalysis. Its discovery and development represent a significant milestone in the quest for efficient and highly selective non-enzymatic catalysts. This technical guide provides a comprehensive overview of the history, synthesis, and seminal applications of (+)-Benzotetramisole, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The journey to (+)-Benzotetramisole began with its structural predecessor, tetramisole. Tetramisole is a well-known anthelmintic drug developed in the 1960s. It exists as a racemic mixture, with the levorotatory isomer, levamisole, being the active component responsible for its anti-parasitic and immunomodulatory effects.
The pivotal moment in the history of (+)-Benzotetramisole came in 2006 when the research group of Birman and Li reported that tetramisole itself could act as a competent enantioselective acylation catalyst.[1][2] This finding laid the groundwork for further exploration of isothioureas as organocatalysts. Reasoning that benzannulation of the tetramisole structure could enhance enantioselectivity by extending the π-system, Birman and Li synthesized its benzannellated analogue, (+)-Benzotetramisole.[1][2] Their seminal work demonstrated that BTM was a remarkably effective catalyst for the kinetic resolution of secondary benzylic alcohols, exhibiting outstanding enantioselectivities.[1][2]
Synthesis of (+)-Benzotetramisole
A scalable and chromatography-free synthesis of (+)-Benzotetramisole has been developed, making this powerful catalyst readily accessible. The synthesis is a two-step process starting from commercially available materials.[3][4]
Experimental Protocol: Scalable, Chromatography-Free Synthesis of (R)-Benzotetramisole
Step 1: Synthesis of (R)-2-((2-hydroxyphenethyl)amino)benzo[d]thiazole
A mixture of 2-chlorobenzothiazole (1.0 equiv), (R)-2-phenylglycinol (1.05 equiv), and ethyldiisopropylamine (2.5 equiv) in 1,2-dichlorobenzene (2.0 M) is heated at 195 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water, resulting in the formation of a thick paste. An organic solvent (e.g., hexanes or dichloromethane) is added to precipitate the product. The solid is collected by filtration and washed with the organic solvent to yield the crude product as a tan solid.
Step 2: Synthesis of (R)-Benzotetramisole
The crude product from Step 1 is dissolved in dichloromethane (0.1 M). The solution is cooled to 0 °C, and triethylamine (4.0 equiv) is added, followed by the dropwise addition of methanesulfonyl chloride (1.3 equiv). The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with aqueous 1 M sodium hydroxide. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is purified by acid-base extraction and trituration with hot diethyl ether to provide analytically pure (R)-Benzotetramisole.[3][4]
Caption: Scalable two-step synthesis of (+)-Benzotetramisole.
Applications in Asymmetric Catalysis
(+)-Benzotetramisole has proven to be a highly effective catalyst in a variety of enantioselective transformations, most notably in the kinetic resolution of racemic alcohols.
Kinetic Resolution of Secondary Benzylic Alcohols
The seminal application of (+)-Benzotetramisole was in the kinetic resolution of secondary benzylic alcohols via acylation. The catalyst facilitates the preferential acylation of one enantiomer of the alcohol, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess.
| Substrate (Racemic Alcohol) | Acylating Agent | Catalyst Loading (mol%) | Temp (°C) | Selectivity Factor (s) | Reference |
| 1-Phenylethanol | Isobutyric anhydride | 4 | 0 | 110 | [5] |
| 1-(4-Methoxyphenyl)ethanol | Isobutyric anhydride | 4 | 0 | 150 | [5] |
| 1-(4-Nitrophenyl)ethanol | Isobutyric anhydride | 4 | 0 | 350 | [5] |
| 1-(1-Naphthyl)ethanol | Isobutyric anhydride | 4 | 0 | 200 | [5] |
| 1-Phenyl-2-propen-1-ol | Isobutyric anhydride | 4 | 0 | 100 | [5] |
Kinetic Resolution of Propargylic Alcohols
(+)-Benzotetramisole has also been successfully employed in the kinetic resolution of secondary propargylic alcohols, a class of substrates for which high enantioselectivity is challenging to achieve with non-enzymatic catalysts.[6][7][8][9]
| Substrate (Racemic Alcohol) | Acylating Agent | Catalyst Loading (mol%) | Temp (°C) | Selectivity Factor (s) | Reference |
| 1-Phenyl-2-propyn-1-ol | Propionic anhydride | 4 | 0 | 31 | [7][8] |
| 1-(4-Methoxyphenyl)-2-propyn-1-ol | Propionic anhydride | 4 | 0 | 26 | [7][8] |
| 1-(4-Chlorophenyl)-2-propyn-1-ol | Propionic anhydride | 4 | 0 | 32 | [7][8] |
| 3-Nonyn-2-ol | Propionic anhydride | 4 | 0 | 13 | [7][8] |
| 1-Phenyl-1-butyn-3-ol | Propionic anhydride | 4 | 0 | 11 | [7][8] |
Experimental Protocol: General Procedure for Kinetic Resolution of Secondary Alcohols
A solution of the racemic secondary alcohol (1.0 equiv) in a suitable solvent (e.g., chloroform) is treated with an acylating agent (e.g., isobutyric anhydride, 0.6 equiv) and a non-nucleophilic base (e.g., diisopropylethylamine, 0.75 equiv). (+)-Benzotetramisole (0.01-0.05 equiv) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 0 °C). The reaction progress is monitored by an appropriate analytical technique (e.g., GC or HPLC). Upon reaching approximately 50% conversion, the reaction is quenched, and the unreacted alcohol and the ester product are separated by column chromatography. The enantiomeric excess of each is determined by chiral HPLC or GC analysis.
Caption: Catalytic cycle for the kinetic resolution of a racemic alcohol.
Mechanism of Action in Asymmetric Acylation
The catalytic activity of (+)-Benzotetramisole in acyl transfer reactions is attributed to its function as a nucleophilic catalyst. The isothiourea moiety attacks the acylating agent to form a highly reactive chiral acyl-ammonium intermediate. This intermediate then preferentially acylates one enantiomer of the racemic alcohol at a much faster rate than the other, leading to the observed kinetic resolution. The enantioselectivity is believed to arise from non-covalent interactions, such as π-π stacking and steric hindrance, between the chiral catalyst-acyl intermediate and the substrate.
Signaling Pathways
The primary discovery and application of (+)-Benzotetramisole are within the realm of synthetic organic chemistry as an organocatalyst. Extensive research has focused on its utility in facilitating asymmetric transformations. Based on the available literature, there is limited to no information regarding the interaction of (+)-Benzotetramisole with biological signaling pathways in a pharmacological context. Its historical connection to the drug tetramisole is based on structural analogy rather than a shared biological mechanism of action in its catalytic applications.
Conclusion
(+)-Benzotetramisole stands as a testament to the power of rational catalyst design. From its conceptual origins in the structure of the anthelmintic drug tetramisole, it has evolved into a highly efficient and selective organocatalyst for a range of important asymmetric reactions. The development of a scalable and practical synthesis has further solidified its position as a valuable tool for chemists in both academic and industrial settings. Future research will undoubtedly continue to uncover new applications for this remarkable catalyst and its derivatives.
References
- 1. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. profiles.wustl.edu [profiles.wustl.edu]
